molecular formula C20H14N2O3 B2671528 3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide CAS No. 477511-42-5

3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2671528
CAS No.: 477511-42-5
M. Wt: 330.343
InChI Key: KLVDCOZKPAINFD-UHFFFAOYSA-N
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Description

3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a naphthalene moiety through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Amidation Reaction: The naphthalene-1-amine is then reacted with the benzofuran-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The aromatic rings allow for π-π interactions with aromatic amino acids in proteins, while the amide linkage can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-(naphthalene-1-amido)benzoic acid: Similar structure but with a methoxy group on the benzene ring.

    3-(naphthalene-1-amido)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a benzofuran ring.

Uniqueness

3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can lead to different biological activities and applications in various fields.

Properties

IUPAC Name

3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c21-19(23)18-17(15-9-3-4-11-16(15)25-18)22-20(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVDCOZKPAINFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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